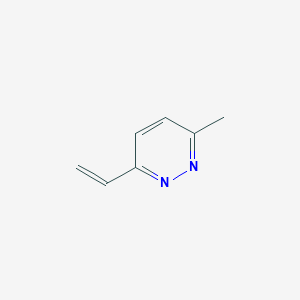
2-Bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)pyridine
Descripción general
Descripción
2-Bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)pyridine is an organic compound that belongs to the class of pyridines. It is characterized by the presence of a bromine atom at the second position and a tert-butyldimethylsilyloxy group at the third position of the pyridine ring. This compound is often used in organic synthesis due to its reactivity and functional group compatibility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)pyridine typically involves the bromination of 3-((tert-butyldimethylsilyloxy)methyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The tert-butyldimethylsilyloxy group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium phosphate (K3PO4) are commonly used.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Aplicaciones Científicas De Investigación
2-Bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)pyridine has several applications in scientific research:
Biology: It can be used in the synthesis of biologically active compounds that may serve as potential drug candidates.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)pyridine is primarily based on its ability to undergo substitution and coupling reactions. The bromine atom acts as a leaving group, allowing the compound to form new bonds with various nucleophiles. The tert-butyldimethylsilyloxy group provides steric protection and can be selectively removed under specific conditions to reveal a reactive hydroxyl group .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridine
- N-(6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-7-yl)pivalamide
- (tert-Butyldimethylsilyloxy)acetaldehyde
Uniqueness
2-Bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and functional group compatibility. The presence of the tert-butyldimethylsilyloxy group provides steric hindrance, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C12H20BrNOSi |
|---|---|
Peso molecular |
302.28 g/mol |
Nombre IUPAC |
(2-bromopyridin-3-yl)methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C12H20BrNOSi/c1-12(2,3)16(4,5)15-9-10-7-6-8-14-11(10)13/h6-8H,9H2,1-5H3 |
Clave InChI |
UYZJZYVCRVEGDE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1=C(N=CC=C1)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

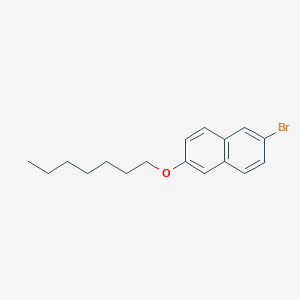
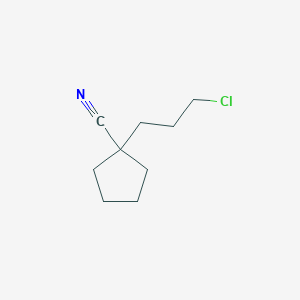
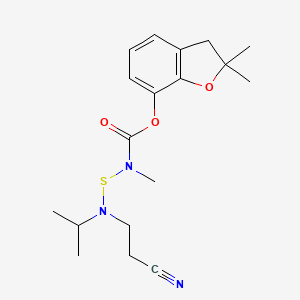
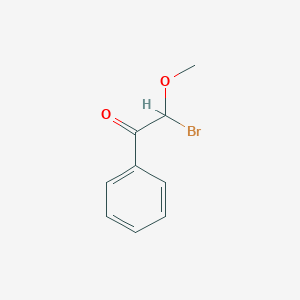
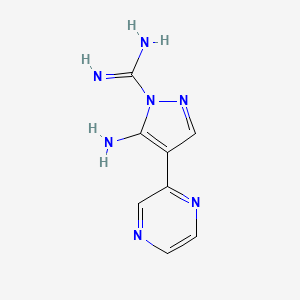
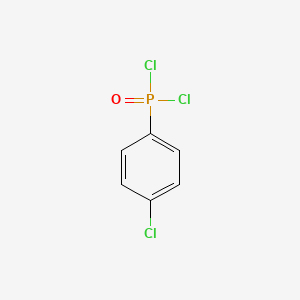
![Tert-butyl (1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)methylcarbamate](/img/structure/B8697064.png)

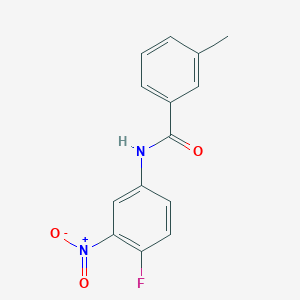


![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methoxybenzamide](/img/structure/B8697100.png)
